

# An In-depth Technical Guide to 3-Phenanthrylamine

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## Compound of Interest

Compound Name: 3-Phenanthrylamine

CAS No.: 1892-54-2

Cat. No.: B167689

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This technical guide provides a comprehensive overview of **3-Phenanthrylamine**, also known as 3-Aminophenanthrene. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details its chemical and physical properties, synthesis methodologies, spectroscopic data, potential applications, and toxicological information.

## Chemical and Physical Properties

**3-Phenanthrylamine** is a polycyclic aromatic amine with a phenanthrene backbone. Its chemical structure consists of three fused benzene rings with an amino group substituted at the 3-position. This structure imparts specific chemical and physical properties that are valuable in various scientific fields.

## Key Identifiers and Physical Properties

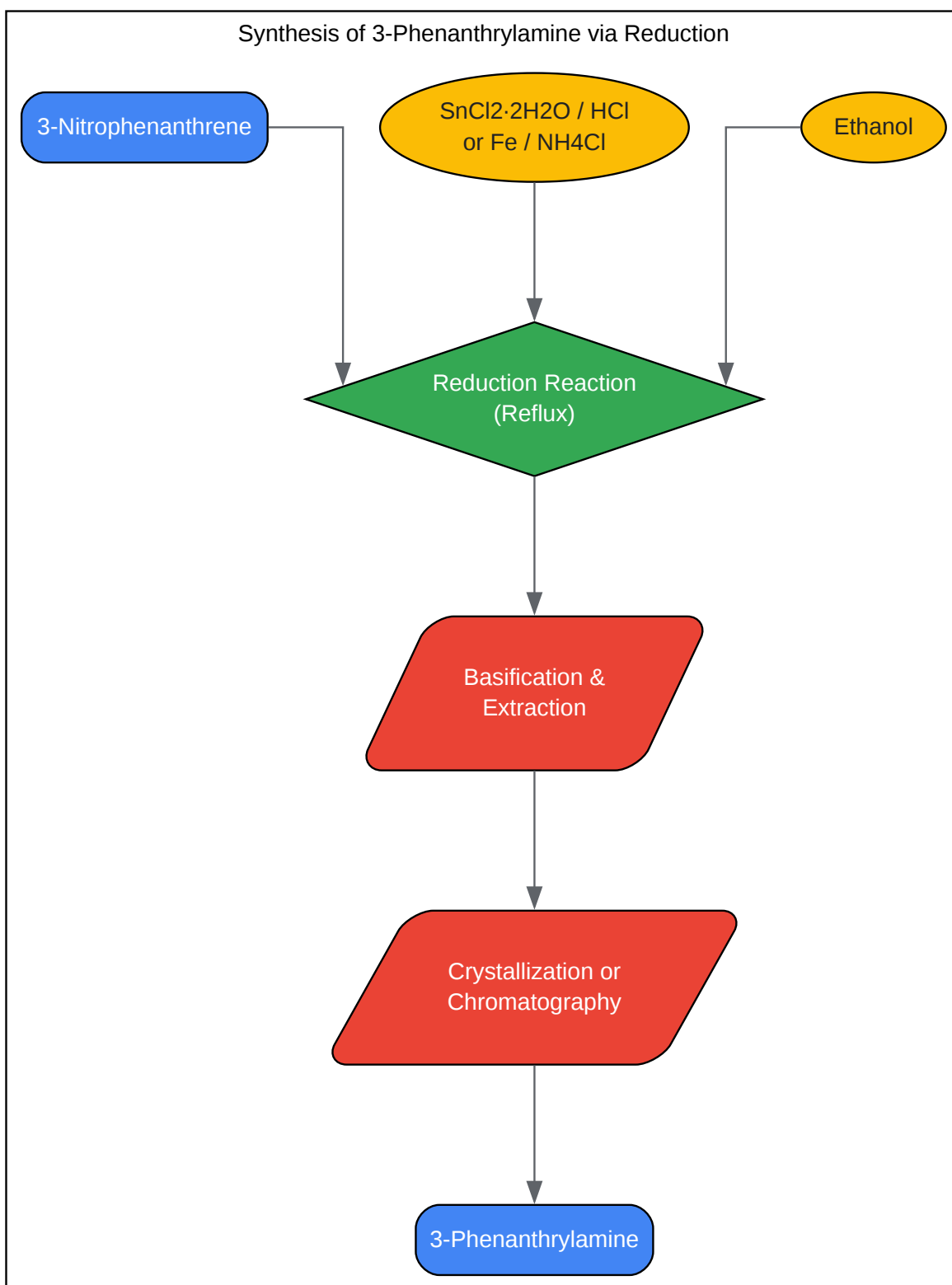
Property	Value	Reference(s)
CAS Number	1892-54-2	[1]
Molecular Formula	C <sub>14</sub> H <sub>11</sub> N	[1]
Molecular Weight	193.24 g/mol	[1]
IUPAC Name	phenanthren-3-amine	
Synonyms	3-Aminophenanthrene, Phenanthren-3-amine	[1]
Appearance	Crystals (from ligroin)	
Melting Point	87.5 °C	
Boiling Point	414.2 °C at 760 mmHg (calculated)	[2]
Density	1.208 g/cm <sup>3</sup> (calculated)	[2]
Solubility	Insoluble in water (predicted)	[2]
logP	3.575 (calculated)	[2]

## Synthesis of 3-Phenanthrylamine

The synthesis of **3-Phenanthrylamine** can be achieved through several routes, with the most common being the reduction of 3-nitrophenanthrene or the amination of 3-bromophenanthrene.

### Method 1: Reduction of 3-Nitrophenanthrene

This is a widely used method for the preparation of aromatic amines from their corresponding nitro compounds.



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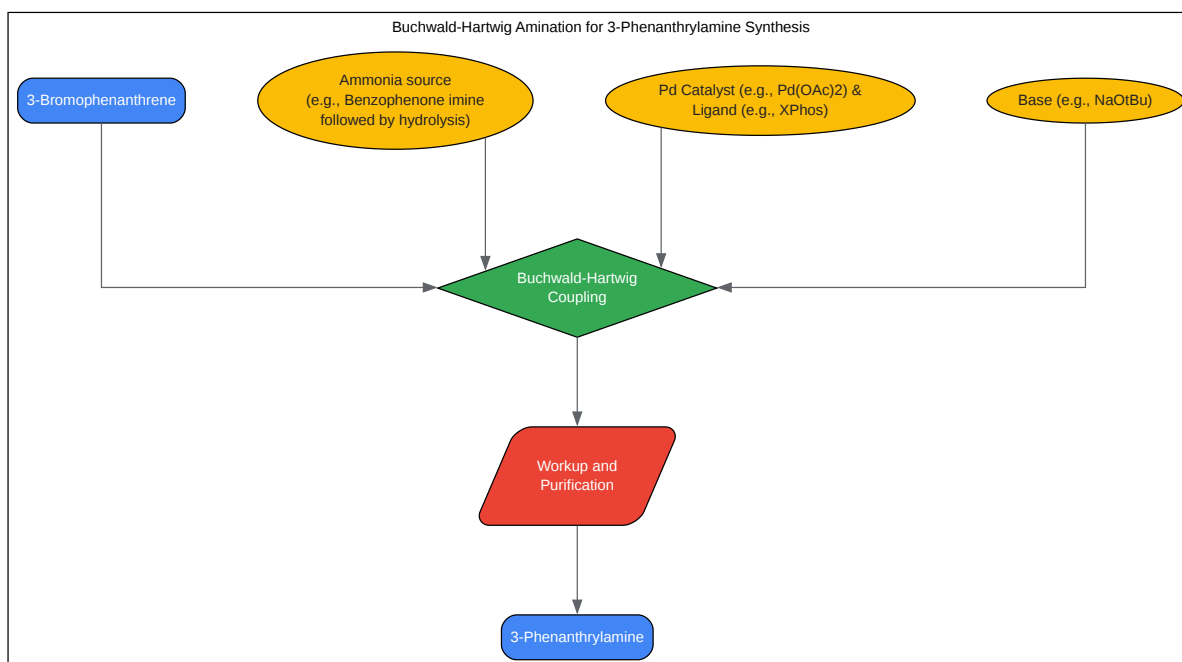
Caption: Synthetic workflow for **3-Phenanthrylamine** via reduction.

### Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-nitrophenanthrene (1 equivalent) in ethanol.
- **Addition of Reducing Agent:** To this solution, add stannous chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ , 4-5 equivalents) and concentrated hydrochloric acid. Alternatively, a mixture of iron powder and ammonium chloride in aqueous ethanol can be used.<sup>[3][4]</sup>
- **Reaction:** The mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The residue is then diluted with water and neutralized with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the crude product and tin salts.
- **Extraction:** The aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.
- **Purification:** The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude **3-Phenanthrylamine** can be further purified by recrystallization from a suitable solvent (e.g., ligroin) or by column chromatography on silica gel.

## Method 2: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a modern and versatile method for forming C-N bonds.<sup>[5]</sup>



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Caption: Buchwald-Hartwig amination route to **3-Phenanthrylamine**.

Experimental Protocol:

- **Reaction Setup:** An oven-dried Schlenk tube is charged with 3-bromophenanthrene (1 equivalent), a palladium catalyst (e.g., Pd(OAc)<sub>2</sub>), a suitable phosphine ligand (e.g., XPhos), and a base (e.g., sodium tert-butoxide). The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
- **Addition of Reagents:** Anhydrous solvent (e.g., toluene or dioxane) and the amine source (e.g., benzophenone imine as an ammonia surrogate) are added via syringe.
- **Reaction:** The reaction mixture is heated at a specified temperature (typically 80-110 °C) for several hours until the starting material is consumed, as monitored by TLC or GC-MS.
- **Work-up:** The reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite to remove insoluble inorganic salts.
- **Hydrolysis (if using an ammonia surrogate):** If an imine is used as the ammonia source, the resulting intermediate is hydrolyzed with an acid (e.g., HCl) to yield the primary amine.
- **Purification:** The crude product is purified by column chromatography on silica gel to afford **3-Phenanthrylamine**.

## Spectroscopic Data

The structural elucidation of **3-Phenanthrylamine** relies on various spectroscopic techniques.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **3-Phenanthrylamine** is expected to show a complex pattern of signals in the aromatic region (typically δ 7.0-9.0 ppm) due to the protons on the phenanthrene core. The protons on the ring bearing the amino group will be shifted to a higher field (lower ppm) due to the electron-donating nature of the -NH<sub>2</sub> group. The amino protons themselves would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

### <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum will display 14 distinct signals for the 14 carbon atoms in the molecule, assuming no accidental equivalence. The carbon atom attached to the amino group (C-3) will be significantly shielded compared to the other aromatic carbons. The chemical shifts of the

other carbons will be influenced by their position relative to the amino group and the fused ring system.

## FT-IR Spectroscopy

The FT-IR spectrum of **3-Phenanthrylamine** provides key information about its functional groups.

Wavenumber (cm <sup>-1</sup> )	Assignment
3400-3300	N-H stretching (asymmetric and symmetric vibrations of the primary amine)
3100-3000	Aromatic C-H stretching
1650-1580	N-H bending (scissoring)
1600-1450	Aromatic C=C stretching
1335-1250	Aromatic C-N stretching
900-675	Aromatic C-H out-of-plane bending

## Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of **3-Phenanthrylamine** shows a prominent molecular ion peak (M<sup>+</sup>) at m/z 193, corresponding to its molecular weight.<sup>[1]</sup> Fragmentation patterns would involve the loss of small molecules or radicals from the parent ion.

## Applications in Research and Drug Development

While specific applications of **3-Phenanthrylamine** are not extensively documented, the phenanthrene scaffold and related amino derivatives have garnered interest in several areas:

- **Medicinal Chemistry:** Phenanthrene derivatives are known to possess a range of biological activities, including anticancer properties. Their planar structure allows for intercalation into DNA, which can disrupt DNA replication and transcription in cancer cells. Aminophenanthrenes have been investigated for their potential cytotoxic effects.

- **Materials Science:** As a polycyclic aromatic compound, **3-Phenanthrylamine** and its derivatives have potential applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).[6] The amino group can be functionalized to tune the electronic and photophysical properties of the molecule.
- **Fluorescent Probes:** Aminophenanthrenes can exhibit fluorescence, making them potential candidates for the development of fluorescent probes for sensing and imaging applications in biological systems.[1]

## Toxicological Information

The toxicological profile of **3-Phenanthrylamine** is not extensively characterized. However, data on related aminophenanthrenes and other polycyclic aromatic amines suggest potential health concerns.

- **Mutagenicity and Genotoxicity:** Some aminophenanthrenes have been shown to be mutagenic in bacterial reverse mutation assays (Ames test).[7] This suggests that they may have the potential to cause DNA damage.
- **Carcinogenicity:** Studies on certain aminophenanthrenes have indicated potential carcinogenic activity.[8] Aromatic amines are a class of compounds that includes several known carcinogens, often requiring metabolic activation to exert their carcinogenic effects.
- **General Toxicity:** As with many polycyclic aromatic compounds, exposure to **3-Phenanthrylamine** should be handled with care, using appropriate personal protective equipment in a well-ventilated area.

Further toxicological studies are required to fully assess the health risks associated with **3-Phenanthrylamine**.

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